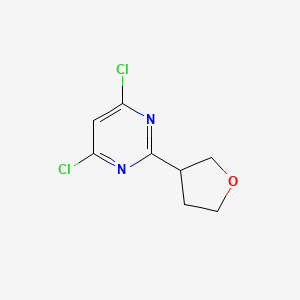
4,6-dichloro-2-(oxolan-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(oxolan-3-yl)pyrimidine, commonly referred to as DCOP, is an organic compound with a broad range of applications in the scientific research field. It is a type of pyrimidine, a heterocyclic aromatic organic compound which contains nitrogen and has a planar ring structure. DCOP is used as a reagent in synthesis, a building block in organic synthesis, and a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols.
Scientific Research Applications
DCOP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a building block in organic synthesis, and as a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols. DCOP has been used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of DCOP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a coordination complex with a Lewis base. This coordination complex then reacts with a substrate, resulting in a reaction. The Lewis acid-base interaction is believed to be the driving force behind the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCOP are not well understood. However, it has been shown to be toxic to certain types of cells, including cancer cells. It has also been reported to have anti-inflammatory and anti-microbial properties.
Advantages and Limitations for Lab Experiments
DCOP has several advantages when used in lab experiments. It is a relatively stable compound, with a high boiling point and low volatility. It is also relatively inexpensive and easy to obtain. However, DCOP is also toxic and can be hazardous if not handled properly. It is also not soluble in water and must be handled with care.
Future Directions
The potential applications of DCOP are numerous and varied. Future research could focus on the development of new synthetic methods for the synthesis of DCOP and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of DCOP and its derivatives. Finally, research could be conducted to explore the potential applications of DCOP in the pharmaceutical and industrial fields.
Synthesis Methods
DCOP can be synthesized through a variety of methods, including the reaction of 4,6-dichloropyrimidine with oxalyl chloride, the reaction of 4,6-dichloropyrimidine with an aldehyde, and the reaction of 4,6-dichloropyrimidine with an alcohol. The most common method involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride, which yields DCOP as the main product. The reaction is conducted in an inert atmosphere and proceeds in the presence of a base, such as pyridine, triethylamine, or diisopropylethylamine.
properties
IUPAC Name |
4,6-dichloro-2-(oxolan-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBIZPTCWNELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)






![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)


